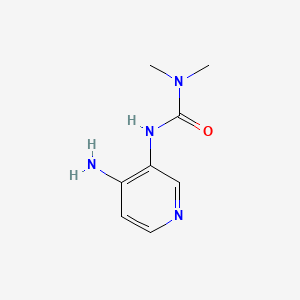

3-(4-Aminopyridin-3-yl)-1,1-dimethylurea

Description

3-(4-Aminopyridin-3-yl)-1,1-dimethylurea is a substituted urea derivative characterized by a pyridine ring with an amino group at the 4-position and a dimethylurea moiety at the 3-position. Substituted ureas are typically known for their roles as herbicides (e.g., diuron, fluometuron) or pharmaceutical intermediates, where substituent chemistry dictates biological activity, solubility, and toxicity .

Properties

CAS No. |

88404-01-7 |

|---|---|

Molecular Formula |

C8H12N4O |

Molecular Weight |

180.21 g/mol |

IUPAC Name |

3-(4-aminopyridin-3-yl)-1,1-dimethylurea |

InChI |

InChI=1S/C8H12N4O/c1-12(2)8(13)11-7-5-10-4-3-6(7)9/h3-5H,1-2H3,(H2,9,10)(H,11,13) |

InChI Key |

ZGDYCZUBOHHZEE-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)NC1=C(C=CN=C1)N |

Canonical SMILES |

CN(C)C(=O)NC1=C(C=CN=C1)N |

Appearance |

Solid powder |

Other CAS No. |

88404-01-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-((dimethylamino)carbonyl)amino-4-aminopyridine LF 14 LF-14 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)

- Substituent : 3,4-Dichlorophenyl (electron-withdrawing).

- CAS : 330-54-1.

- Applications: Broad-spectrum herbicide inhibiting photosynthesis by blocking plastoquinone binding in photosystem II .

- Key Properties : High persistence in soil, moderate water solubility (35.6 mg/L at 25°C), and acute toxicity to aquatic life .

- Research Findings : Alters electron transfer kinetics in photosynthetic systems, as shown in fluorescence decay studies .

3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea

- Substituent : 3-Chloro-4-hydroxyphenyl.

- CAS: Not explicitly listed (analytical standard in ).

- Applications: Potential intermediate in herbicide or drug synthesis.

- Key Properties : Hydroxyl group increases polarity, likely enhancing solubility compared to diuron. Safety data indicate moderate toxicity, requiring protective handling .

Alkyl-Substituted Derivatives

3-(4-Isopropylphenyl)-1,1-dimethylurea (Isoproturon)

3-(2-Isopropylphenyl)-1,1-dimethylurea

- Substituent : 2-Isopropylphenyl.

- CAS : 70214-90-3.

- Applications : Used as a reference standard in analytical chemistry (HPLC, mass spectrometry) .

- Key Properties : Structural isomerism with isoproturon reduces herbicidal activity, highlighting the importance of substituent position .

Trifluoromethyl-Substituted Derivatives

3-(m-Trifluoromethylphenyl)-1,1-dimethylurea (Fluometuron)

- Substituent : 3-Trifluoromethylphenyl (strong electron-withdrawing).

- CAS : 2164-17-2.

- Applications : Pre-emergent herbicide for cotton and sugarcane .

- Key Properties : High log P (2.94), indicating lipophilicity; moderate mammalian toxicity (LD₅₀ in rats: 6400 mg/kg) .

Heteroaromatic-Substituted Derivatives

3-(4-Aminopyridin-3-yl)-1,1-dimethylurea

- Substituent: 4-Aminopyridin-3-yl (electron-donating amino group on pyridine).

- CAS: Not available in evidence.

- Hypothesized Applications: Potential pharmaceutical candidate due to pyridine’s prevalence in drug scaffolds (e.g., kinase inhibitors).

- Key Properties: Solubility: Amino group enhances water solubility compared to chlorinated analogs. Bioactivity: Amino-pyridine moiety may enable hydrogen bonding with biological targets, diverging from herbicidal action.

Comparative Data Table

Key Research Findings and Implications

- Substituent Position and Bioactivity : Chlorine at the 3,4-positions (diuron) maximizes herbicidal potency, while alkyl groups (isoproturon) reduce environmental persistence .

- Electron Effects: Electron-withdrawing groups (e.g., Cl, CF₃) enhance herbicide activity by stabilizing charge-transfer interactions in photosynthetic systems. Conversely, electron-donating groups (e.g., NH₂) may redirect activity toward non-photosynthetic targets .

- Toxicity Trends: Halogenated derivatives exhibit higher ecotoxicity, whereas hydroxyl or amino substituents reduce environmental risks but require careful handling due to reactive functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.